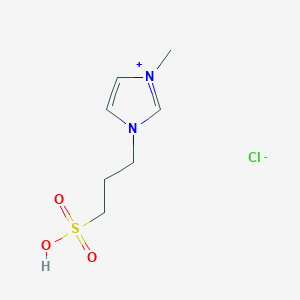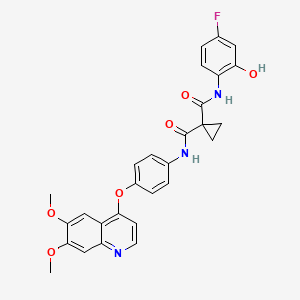
Cabozantinib oxidation B
描述
Cabozantinib oxidation B is a metabolite of cabozantinib, a tyrosine kinase inhibitor used primarily in the treatment of various cancers, including metastatic medullary thyroid cancer and advanced renal cell carcinoma . Cabozantinib is known for its ability to inhibit multiple receptor tyrosine kinases, which play crucial roles in tumor growth and angiogenesis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cabozantinib oxidation B involves the oxidation of cabozantinib. This process is predominantly catalyzed by the enzyme cytochrome P450 3A4 (CYP3A4), with cytochrome b5 (cyt b5) significantly enhancing the oxidation process . The reaction conditions typically involve the use of hepatic microsomal samples or human recombinant cytochromes P450 in vitro .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale bioreactors containing human liver microsomes or recombinant enzymes to facilitate the oxidation process. The reaction conditions would be optimized for maximum yield and efficiency, including controlled temperature, pH, and substrate concentration .
化学反应分析
Types of Reactions: Cabozantinib oxidation B primarily undergoes oxidation reactions. The major oxidation products include cabozantinib N-oxide, desmethyl cabozantinib, and monohydroxy cabozantinib .
Common Reagents and Conditions: The oxidation reactions are catalyzed by cytochrome P450 enzymes, particularly CYP3A4, in the presence of cyt b5 . The reactions are typically carried out in vitro using hepatic microsomal samples or recombinant enzymes under controlled conditions .
Major Products: The major products formed from the oxidation of cabozantinib include cabozantinib N-oxide, desmethyl cabozantinib, and monohydroxy cabozantinib .
科学研究应用
Cabozantinib oxidation B has several scientific research applications, particularly in the fields of pharmacokinetics and personalized medicine. Understanding the metabolism of cabozantinib and its oxidation products can provide insights into its pharmacokinetics, which is crucial for optimizing dosing regimens and minimizing side effects . Additionally, studying the oxidation process can help identify potential drug-drug interactions and the role of specific enzymes in drug metabolism .
In the field of cancer research, cabozantinib and its metabolites are studied for their efficacy in inhibiting tumor growth and angiogenesis. The oxidation products may also have unique biological activities that contribute to the overall therapeutic effects of cabozantinib .
作用机制
Cabozantinib oxidation B exerts its effects by inhibiting specific receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These receptors are involved in various cellular processes such as angiogenesis, metastasis, and oncogenesis. By inhibiting these receptors, this compound suppresses tumor growth and angiogenesis .
相似化合物的比较
- Sorafenib
- Sunitinib
- Pazopanib
- Axitinib
Comparison: Cabozantinib oxidation B is unique in its ability to inhibit a broad spectrum of receptor tyrosine kinases compared to other similar compounds. For instance, sorafenib primarily targets RAF kinases and VEGFR, while sunitinib targets VEGFR, PDGFR, and KIT . Cabozantinib’s broad spectrum of activity makes it particularly effective in treating cancers with multiple aberrant signaling pathways .
属性
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluoro-2-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O6/c1-36-24-14-19-21(15-25(24)37-2)30-12-9-23(19)38-18-6-4-17(5-7-18)31-26(34)28(10-11-28)27(35)32-20-8-3-16(29)13-22(20)33/h3-9,12-15,33H,10-11H2,1-2H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBCTWUTGHKFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628530-38-0 | |
| Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N'-(4-fluoro-2-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUORO-2-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU28OQ19RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine hydrochloride](/img/structure/B8200574.png)
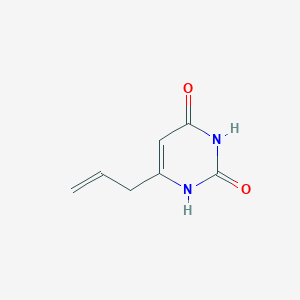
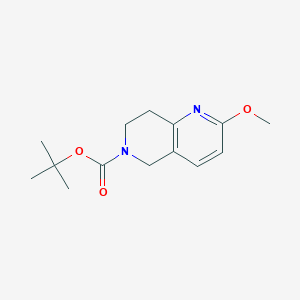
![rel-(1R,2S,3R,4S)-3-Carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8200586.png)
![7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one](/img/structure/B8200607.png)
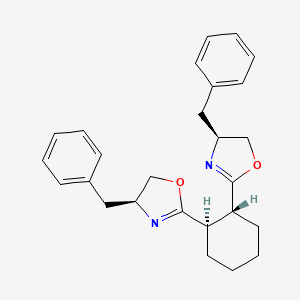
![2,3',4',5'-Tetrafluoro-4-(4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)-1,1'-biphenyl](/img/structure/B8200615.png)
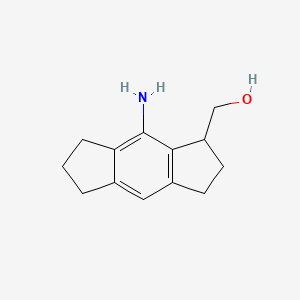
![rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B8200642.png)
![3-(Prop-1-en-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8200647.png)
